3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride

Description

Molecular Classification and Nomenclature

IUPAC Name :

3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride

Systematic Breakdown :

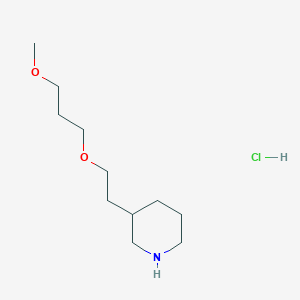

- Piperidine core : A six-membered saturated heterocycle with one nitrogen atom.

- Substituents :

- 2-(3-Methoxypropoxy)ethyl group : A methoxy-terminated propyl ether chain attached via an ethylene spacer.

- Hydrochloride salt : Formed by protonation of the piperidine nitrogen.

Molecular Formula :

$$ \text{C}{11}\text{H}{24}\text{ClNO}_2 $$

CAS Registry Number :

1219980-93-4

Synonyms :

- 3-Methoxypropyl 2-(3-piperidinyl)ethyl ether hydrochloride

- 3-[2-(3-Methoxypropoxy)ethyl]piperidine hydrochloride

Classification :

- Organic heterocyclic compound (piperidine derivative).

- Hydrochloride salt (enhances solubility and crystallinity).

| Property | Value |

|---|---|

| Molecular Weight | 237.77 g/mol |

| CAS Number | 1219980-93-4 |

| IUPAC Name | This compound |

Structural Overview and Chemical Context

Structural Features :

- Piperidine ring : Adopts a chair conformation, with the nitrogen atom in an axial or equatorial position depending on protonation state .

- Ether side chain : A 3-methoxypropoxyethyl group introduces steric bulk and polarity.

- Hydrochloride salt : Stabilizes the compound via ionic interactions.

Key Functional Groups :

- Tertiary amine (piperidine nitrogen).

- Ether linkage ($$ \text{C-O-C} $$).

- Methoxy group ($$ \text{OCH}_3 $$).

Comparative Analysis with Related Piperidine Derivatives :

Synthetic Relevance :

Historical Development of Piperidine Derivatives

Early Discoveries :

- Piperidine : First isolated in 1850 from black pepper alkaloids .

- 20th-Century Advances : Piperidine became a scaffold for analgesics (e.g., meperidine) and antipsychotics (e.g., haloperidol) .

Modern Innovations :

- Ether-Functionalized Derivatives : Emerged in the 21st century for their balanced lipophilicity and water solubility.

- Synthetic Methods :

Case Study :

The synthesis of this compound involves:

Significance in Heterocyclic Chemistry Research

Role in Drug Discovery :

- Bioavailability : The methoxypropoxy group improves membrane permeability .

- Target Engagement : Piperidine derivatives modulate GPCRs, ion channels, and enzymes .

Applications in Organic Synthesis :

- Building Block : Used in multicomponent reactions (e.g., Ugi reaction) .

- Chiral Auxiliary : The asymmetric piperidine core aids in stereoselective synthesis .

Research Frontiers :

- Catalysis : Piperidine-based ligands in asymmetric hydrogenation .

- Material Science : Incorporation into polymers for controlled drug delivery .

Table: Key Research Areas Involving Piperidine Derivatives

| Field | Application Example | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | |

| Catalysis | Chiral ligand design | |

| Supramolecular Chemistry | Host-guest complexes |

Properties

IUPAC Name |

3-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-13-7-3-8-14-9-5-11-4-2-6-12-10-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGBUHQQXYDFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219980-93-4 | |

| Record name | Piperidine, 3-[2-(3-methoxypropoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride typically involves the following steps:

Formation of the Ether Linkage: The initial step involves the reaction of 3-methoxypropyl alcohol with an appropriate alkylating agent to form the ether linkage.

Introduction of the Piperidine Ring:

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares 3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride with select piperidine derivatives from the evidence:

Key Observations :

- Molecular Weight : Alkoxy-substituted analogs (e.g., pentyloxy derivative) generally have lower molecular weights than aryloxy derivatives, which may influence metabolic clearance .

A. 4-(Diphenylmethoxy)piperidine Hydrochloride

- Acute Toxicity : Classified as harmful upon acute exposure, with delayed effects possible .

- Applications: No direct pharmacological data, but structural analogs are used in CNS drug development .

B. GZ-273B

- Safety : Methoxy groups on phenyl rings may reduce cytotoxicity compared to halogenated analogs (e.g., GZ-274B with fluorine substituents) .

C. 3-[2-(Pentyloxy)ethyl]piperidine HCl

Biological Activity

3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Chemical Name : this compound

- Molecular Formula : C13H19ClN2O2

- CAS Number : 1220036-65-6

The compound features a piperidine ring substituted with a methoxypropoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine structure allows for hydrogen bonding with amino acid residues in proteins, while the methoxypropoxy group may enhance hydrophobic interactions within protein binding sites. This dual interaction mechanism is crucial for modulating enzyme activity or receptor signaling pathways.

Antidepressant Activity

Research indicates that piperidine derivatives can exhibit antidepressant-like effects. A study involving piperidine analogs demonstrated their potential in inhibiting the reuptake of biogenic amines, which are critical in mood regulation. The compounds were tested using the reserpine interaction test, showing comparable effects to established antidepressants like viloxazine .

Antiviral Activity

Piperidine derivatives have also been explored for their antiviral properties. For instance, modifications in the piperidine structure have led to compounds with significant antiviral activity against HIV-1. The structure-activity relationship (SAR) studies suggest that specific substituents on the piperidine ring enhance antiviral potency, indicating that similar modifications might be beneficial for this compound .

Comparative Analysis

A comparison of this compound with other piperidine derivatives reveals distinct differences in biological activity:

Case Studies

- Antidepressant Effects : In vivo studies demonstrated that compounds similar to this compound exhibited reduced immobility in forced swim tests, indicating potential antidepressant properties.

- Antiviral Screening : A panel of piperidine derivatives was screened against HIV-1 strains, where certain modifications led to enhanced efficacy and reduced cytotoxicity, suggesting a promising avenue for further research into the antiviral capabilities of related compounds.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors. Respiratory protection (e.g., NIOSH-certified N95 masks) is advised if ventilation is inadequate .

- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid proximity to oxidizers or heat sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- Step 1 : Synthesize the piperidine core via catalytic hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂) .

- Step 2 : Introduce the 3-methoxypropoxyethyl side chain via nucleophilic substitution or etherification reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to maximize yield .

- Step 3 : Form the hydrochloride salt by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Q. How should researchers characterize the compound’s basic physicochemical properties?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods. Compare with literature values for structural analogs (e.g., 175–177°C for similar piperidine salts) .

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol. Use HPLC to quantify solubility limits .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound be resolved?

- Methodological Answer :

- In Vitro Testing : Use cell viability assays (e.g., MTT on HEK293 or HepG2 cells) to assess acute toxicity. Include positive controls (e.g., cisplatin) for benchmarking .

- Metabolite Analysis : Identify potential toxic metabolites via hepatic microsome incubation followed by LC-HRMS. Cross-reference with databases like PubChem .

- Species-Specific Differences : Compare toxicity profiles across multiple models (e.g., zebrafish, rodents) to evaluate translational relevance .

Q. What advanced analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC-PDA : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify impurities. Set detection at 210–254 nm .

- NMR Spectroscopy : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm), methoxypropoxy chain (δ 3.3–3.7 ppm), and chloride counterion (integrating 1:1 stoichiometry) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How does the 3-methoxypropoxyethyl substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask or chromatographic methods. The ether linkage likely reduces logP compared to alkyl chains, enhancing aqueous solubility .

- Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess intestinal absorption potential .

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound depletion via LC-MS/MS. Compare with unsubstituted piperidine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.